molecular formula C14H12O2 B8805200 Phenyl 2-methylbenzoate CAS No. 15813-38-4

Phenyl 2-methylbenzoate

Cat. No.: B8805200
CAS No.: 15813-38-4
M. Wt: 212.24 g/mol
InChI Key: MLBAJOWFHHXRJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 2-methylbenzoate is a benzoate ester compound with the molecular formula C14H12O2 and a molecular weight of 212.24 g/mol . This solid compound is of significant interest in research, particularly in the field of materials science and crystallography, where it is used to study substituent effects on the molecular conformation and crystal packing of aryl benzoate esters . Researchers utilize this compound to investigate how subtle molecular changes affect the solid-state structure, including dihedral angles between aromatic rings and the geometry of the central ester group, which can influence material properties . While specific biological mechanisms for this compound are not well-documented in the available literature, related methyl benzoate derivatives are extensively studied in medicinal chemistry for their potential pharmaceutical applications, serving as important intermediates for agents with a range of activities . As a standard, this compound is valuable in analytical chemistry and method development. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15813-38-4

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

phenyl 2-methylbenzoate

InChI

InChI=1S/C14H12O2/c1-11-7-5-6-10-13(11)14(15)16-12-8-3-2-4-9-12/h2-10H,1H3

InChI Key

MLBAJOWFHHXRJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations Involving Phenyl 2 Methylbenzoate and Its Structural Analogs

Catalytic Synthesis Approaches for Phenyl 2-methylbenzoate (B1238997)

The synthesis of phenyl 2-methylbenzoate is predominantly achieved through catalytic methods that facilitate the formation of the ester bond. These approaches are favored for their efficiency and selectivity. Key strategies include transesterification, which involves the exchange of the alcohol or phenol (B47542) part of an ester, and cross-dehydrogenative coupling, which forms a bond by removing hydrogen atoms from the reactants.

Transesterification Reactions

Transesterification is a fundamental and widely used reaction in organic chemistry for converting one ester into another. In the context of this compound synthesis, this typically involves reacting a methyl 2-methylbenzoate or a similar activated ester with phenol in the presence of a catalyst.

The use of earth-abundant and inexpensive alkali metals as catalysts for transesterification represents an environmentally friendly and practical approach. researchgate.net Potassium carbonate (K₂CO₃) has been identified as a particularly competent catalyst for the transesterification of (hetero)aryl esters with phenols. rsc.org In a model reaction, pyridin-2-yl 2-methylbenzoate was reacted with phenol using a catalytic amount (10 mol%) of K₂CO₃ in 1,4-dioxane (B91453) at 60°C, which resulted in a quantitative yield of this compound. rsc.org

The choice of catalyst and reaction conditions is crucial. While K₂CO₃ is effective, other potassium salts like potassium bicarbonate (KHCO₃) can also catalyze such reactions, suggesting that sufficient basicity to deprotonate the nucleophile (phenol) is a key requirement. smith.edu The reaction's efficiency is also sensitive to the solvent and temperature, with 1,4-dioxane being a superior solvent to others like DMF or DMSO, and significant temperature deviations from the optimum (60°C) reducing the yield. rsc.org A key advantage of this protocol is its scalability; a gram-scale reaction has been demonstrated to provide the desired product in a near-quantitative 99% yield. rsc.org

Table 1: Effect of Catalyst on Transesterification of Pyridin-2-yl 2-methylbenzoate

Entry Catalyst (10 mol%) Solvent Temperature (°C) Yield (%) Citation
1 K₂CO₃ 1,4-Dioxane 60 99 rsc.org
2 None 1,4-Dioxane 60 0 rsc.orgrsc.org
3 K₂CO₃ DMF 60 Lower Yield rsc.orgrsc.org
4 K₂CO₃ DMSO 60 Lower Yield rsc.orgrsc.org

The transesterification reaction proceeds via the cleavage of the carbon-oxygen bond between the acyl group and the oxygen atom (C(acyl)–O). rsc.org While the precise mechanistic details of potassium carbonate-catalyzed transesterification are still under investigation, experimental evidence suggests the involvement of the alkali metal ion in the activation of the aryl ester's C(acyl)–O bond. rsc.org

It is believed that the potassium ion coordinates with the ester, facilitating the nucleophilic attack by the phenoxide, which is formed by the deprotonation of phenol by the carbonate base. rsc.orgrsc.org The presence of a heteroaromatic ring, such as in pyridin-2-yl esters, is thought to be crucial in controlling the C(acyl)–O bond cleavage, possibly through a directing effect where the nitrogen atom coordinates to the catalyst. rsc.orgrsc.org Experiments conducted in the presence of radical scavengers like TEMPO showed no inhibition of the reaction, indicating that a radical-based mechanism is likely not involved. rsc.org The reaction does not proceed without the K₂CO₃ catalyst, highlighting its essential role in activating the ester for the bond cleavage and subsequent ester formation. rsc.orgrsc.org

The scope of the K₂CO₃-catalyzed transesterification has been explored with various donor esters and phenol acceptor partners. rsc.org

Donor Esters: The reaction is not limited to pyridin-2-yl 2-methylbenzoate. A range of pyridin-2-yl esters with different substituents on the acyl moiety, including benzoates, naphthoates, and cinnamates, undergo transesterification to provide the corresponding phenyl esters in moderate to high yields. rsc.org However, the structure of the donor ester significantly influences the reaction's success. A (hetero)aromatic ring in the alkoxy part of the ester is necessary to control the C(acyl)–O bond cleavage. rsc.org Alkyl esters, including electron-deficient ones like 2,2,2-trifluoroethyl benzoate (B1203000), fail to react under these conditions. rsc.org Furthermore, saturated aliphatic acid esters like pyridin-2-yl 3-phenylpropanoate are unsuitable for this transesterification, whereas unsaturated aliphatic esters can react, albeit with lower yields. rsc.orgrsc.org

Acceptor Phenols: The reaction tolerates a wide variety of phenols. Phenols with both electron-donating and electron-withdrawing substituents react efficiently with pyridin-2-yl 2-methylbenzoate. rsc.org For instance, phenols such as 4-methylphenol, 4-chlorophenol, and naphthalen-2-ol all provide the transesterification product in quantitative yields. rsc.org This broad substrate scope for the phenol partner enhances the synthetic utility of this method.

Table 2: Substrate Scope for K₂CO₃-Catalyzed Transesterification

Donor Ester (with Phenol) Acceptor Phenol (with Pyridin-2-yl 2-methylbenzoate) Result Citation
Pyridin-2-yl naphthoate Phenol High Yield rsc.org
Pyridin-2-yl cinnamate Phenol Moderate Yield rsc.org
Pyridin-2-yl 3-phenylpropanoate (saturated) Phenol No Reaction rsc.orgrsc.org
2,2,2-Trifluoroethyl benzoate Phenol No Reaction rsc.org
Pyridin-2-yl 2-methylbenzoate 4-Methylphenol Quantitative Yield rsc.org
Pyridin-2-yl 2-methylbenzoate 4-Chlorophenol Quantitative Yield rsc.org
Pyridin-2-yl 2-methylbenzoate Naphthalen-2-ol Quantitative Yield rsc.org

Cross-Dehydrogenative Coupling Reactions for Phenol Ester Formation

An alternative to transesterification is the direct synthesis of phenyl esters via cross-dehydrogenative coupling (CDC). This method involves the formation of a C–O bond by coupling a C–H bond of a methylarene with an O–H bond of a phenol, typically in the presence of an oxidant.

Superparamagnetic nanoparticles have emerged as efficient and recyclable heterogeneous catalysts for CDC reactions. rsc.org Specifically, copper ferrite (B1171679) (CuFe₂O₄) superparamagnetic nanoparticles have been successfully utilized for the direct synthesis of phenol esters. rsc.orgrsc.org These catalysts are noted for their high catalytic efficiency, often surpassing traditional homogeneous and heterogeneous catalysts. rsc.orgrsc.org

The reaction is typically performed in a solvent like p-xylene (B151628) at an elevated temperature (e.g., 80°C) with an oxidant such as aqueous tert-butyl hydroperoxide. rsc.org The magnetic nature of these nanoparticles allows for their easy separation from the reaction mixture using an external magnet, enabling them to be reused multiple times without a significant loss of catalytic performance. rsc.orgrsc.org While the direct synthesis of this compound using this specific nanoparticle system from toluene (B28343) (a methylarene) and a phenol has not been explicitly detailed in the provided context, the methodology represents a powerful strategy for forming phenol esters. rsc.orgrsc.org The catalyst's effectiveness has been demonstrated in the coupling of various substrates, including benzaldehyde (B42025) and phenols containing a directing group, to form the corresponding esters. rsc.org The reaction could not progress in the absence of the catalyst. researchgate.net

Mechanistic Pathways in Cross-Dehydrogenative Coupling

Cross-dehydrogenative coupling (CDC) represents an atom-economical class of reactions that forms carbon-carbon or carbon-heteroatom bonds directly from two C-H bonds, formally eliminating a molecule of hydrogen. libretexts.org This process requires an oxidant to be thermodynamically favorable. libretexts.org For structural analogs of this compound, particularly in the formation of biaryl systems, palladium-catalyzed direct arylation is a key mechanistic pathway. libretexts.org

The generally accepted mechanism for palladium(II)-catalyzed direct arylation involves a sequence of steps:

C-H Activation : The process can begin with the cleavage of a C-H bond on one of the aromatic rings, catalyzed by the Pd(II) complex, to form an arylpalladium intermediate. libretexts.orgrsc.org

Second C-H Activation : This is followed by a second C-H activation on the other aromatic partner, leading to a Pd(II) bis-aryl complex. libretexts.org

Reductive Elimination : The Pd(II) bis-aryl intermediate undergoes reductive elimination, forming the new carbon-carbon bond of the biaryl product and a Pd(0) species. libretexts.org

Catalyst Regeneration : The catalytic cycle is completed by the oxidation of Pd(0) back to the active Pd(II) state by an oxidant. libretexts.org

An alternative pathway, particularly for arene-alkene couplings, is the Heck-type mechanism. libretexts.org In this process, an arylpalladium intermediate, formed via C-H palladation, undergoes carbopalladation with an olefin. A subsequent syn-β-hydride elimination yields the product and regenerates the catalyst after re-oxidation. libretexts.org In some cases, the mechanism may proceed via ionic intermediates, where carbocations are generated in situ from C-H bond oxidation and are subsequently attacked by a carbon-based nucleophile. libretexts.org

Non-Catalytic and Mechanistic Synthesis Routes for this compound Derivatives

Beyond catalytic cross-coupling, several fundamental synthetic routes are employed to create this compound and its derivatives, relying on well-established reaction mechanisms.

Nucleophilic acyl substitution is a cornerstone reaction for the synthesis of carboxylic acid derivatives, including esters like this compound. libretexts.orglibretexts.org The general mechanism involves a two-step addition-elimination process where a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which then collapses by expelling a leaving group. libretexts.orgpressbooks.pub

The synthesis of this compound from 2-methylbenzoyl chloride and phenol is a classic example of nucleophilic acyl substitution, often performed under Schotten-Baumann conditions. The reaction proceeds as follows:

Nucleophile Activation : In a basic medium, such as aqueous sodium hydroxide (B78521), the phenol is deprotonated to form a more nucleophilic phenoxide ion.

Nucleophilic Attack : The phenoxide ion attacks the electrophilic carbonyl carbon of 2-methylbenzoyl chloride. This breaks the C=O pi bond and forms a tetrahedral alkoxide intermediate. byjus.com

Leaving Group Elimination : The intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion, which is a good leaving group. pressbooks.pubbyjus.com The base present neutralizes the HCl byproduct, driving the reaction to completion.

This method is highly effective for preparing esters from acid chlorides and phenols.

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution is critically dependent on the ability of the substituent to act as a leaving group. pressbooks.pub This ability is inversely correlated with the basicity of the leaving group: weaker bases are better leaving groups. pressbooks.pubbyjus.commasterorganicchemistry.com A good leaving group can stabilize the negative charge it acquires upon departure. libretexts.org

The order of reactivity for common carboxylic acid derivatives is directly tied to the pKₐ of the conjugate acid of the leaving group. A lower pKₐ for the conjugate acid corresponds to a weaker base and thus a better leaving group, leading to a more reactive acyl compound. byjus.comlibretexts.org

Acyl Derivative (R-CO-L)Leaving Group (L⁻)Conjugate Acid (H-L)pKₐ of H-LReactivity
Acyl ChlorideCl⁻HCl~ -7Highest
Acid Anhydride (B1165640)RCOO⁻RCOOH~ 4-5High
EsterRO⁻ROH~ 16-18Moderate
AmideNH₂⁻NH₃~ 38Lowest

Data sourced from multiple chemical principles resources. byjus.commasterorganicchemistry.comlibretexts.org

This trend dictates synthetic strategy; a more reactive derivative like an acyl chloride can be readily converted into a less reactive one like an ester, but the reverse is generally not feasible without special reagents. pressbooks.pub

Condensation reactions are fundamental to the synthesis of esters. The Fischer-Speier esterification is a classic acid-catalyzed method involving the reaction of a carboxylic acid with an alcohol. thieme-connect.dewikipedia.org The reaction is an equilibrium process, often driven to completion by removing the water byproduct or using an excess of one reactant. wikipedia.org For substrates sensitive to strong acids, milder methods are employed. rsc.org

Another relevant transformation is the crossed Claisen condensation, which can be used to synthesize β-diketones from an ester and a ketone. pressbooks.pub In this reaction, a benzoate ester, which lacks α-hydrogens and cannot form an enolate, can serve as an effective electrophilic acceptor for an enolate generated from a ketone or another ester that does possess α-hydrogens. pressbooks.pubpdx.eduopenstax.org This reaction proceeds via nucleophilic acyl substitution, where the ketone enolate attacks the ester's carbonyl group. pressbooks.pub

The synthesis of complex molecules containing the this compound framework often requires multi-step sequences. These routes combine fundamental reactions to build molecular complexity in a controlled manner.

For example, the synthesis of the natural product nigricanin utilizes an intramolecular palladium-mediated biaryl coupling of a functionalized phenyl benzoate derivative as the key step to form the dibenzo[b,d]pyran-6-one skeleton. researchgate.net The precursor phenyl benzoate is itself prepared via a simple esterification. researchgate.net

Another example is the preparation of the tolvaptan (B1682983) intermediate, 2-methyl-4-N-(2-methylbenzoyl)benzoic acid. This synthesis involves an initial N-acylation reaction between 2-methyl-4-amino methyl benzoate and 2-methyl benzoyl chloride, followed by a hydrolysis step to convert the methyl ester to the desired carboxylic acid. google.com

A representative multi-step synthesis for a complex analog, 3-(1H-tetrazol-1-yl)this compound, illustrates this approach:

StepTransformationTypical ReagentsPurpose
1Tetrazole Ring Formation3-Aminophenol, Sodium Azide, Trimethyl Orthoformate, AcidConstructs the tetrazole-phenol intermediate.
2EsterificationTetrazole-phenol intermediate, 2-methylbenzoyl chloride, DCC, DMAPForms the final this compound ester linkage.
3PurificationRecrystallization from Ethanol/WaterAchieves high purity of the final product.

Data adapted from a representative synthesis. vulcanchem.com

These sequences demonstrate how standard reactions like esterification and hydrolysis are integrated into longer pathways to access complex and often biologically active structural analogs of this compound. google.comvulcanchem.com

Multi-Step Synthetic Sequences for Complex this compound Analogs

Derivatization Strategies and Functional Group Transformations of this compound Scaffolds

The this compound scaffold offers multiple sites for further chemical modification, allowing for the introduction of diverse functional groups and the construction of more complex molecular frameworks.

Alkylation and Arylation Reactions on the Phenyl and Methyl Moieties

The aromatic rings and the methyl group of benzoate esters are amenable to various alkylation and arylation reactions. Palladium-catalyzed cross-coupling reactions are a powerful tool for these transformations. For instance, enantioselective meta-C–H arylation and alkylation of benzylamines have been achieved using a chiral transient mediator in a palladium-catalyzed reaction. nih.gov While this specific example does not use this compound as the substrate, the principles can be extended to functionalize the phenyl ring of benzoate esters.

Decarbonylative coupling reactions of phenyl esters, catalyzed by nickel, have been developed for C-H arylation with aryl boronic acids. acs.org This method leverages the reactivity of the C(acyl)-O bond in phenyl esters. acs.org Furthermore, the "ester dance" reaction, a palladium-catalyzed translocation of an ester group on an aromatic ring, provides a novel strategy for isomerizing phenyl benzoates to access thermodynamically more stable regioisomers. nih.gov

Alkylation can also be performed at the methyl group. For example, the dicarbanion of acetylacetone (B45752) can be alkylated at the terminal methyl group using primary alkyl halides. researchgate.net This type of reactivity, involving the formation of an anion on a methyl group adjacent to a carbonyl system, suggests that under appropriate basic conditions, the methyl group of 2-methylbenzoate could potentially be functionalized.

Formation of Heterocyclic Systems Incorporating Benzoate Esters

Benzoate esters are valuable precursors for the synthesis of various heterocyclic systems. clockss.orgopenmedicinalchemistryjournal.comsemanticscholar.org For example, 2,5-disubstituted 1,3,4-oxadiazoles can be synthesized in a one-pot reaction from carboxylic acids, including those derived from benzoate esters, using N-isocyaniminotriphenylphosphorane and aryl iodides. nih.gov This strategy has been applied to the late-stage functionalization of several drug molecules containing carboxylic acid moieties. nih.gov

Another approach involves the use of orthoesters in condensation reactions with precursors containing 1,3- or 1,4-arrangements of heteroatoms to form five- and six-membered rings. semanticscholar.org Benzoic hydrazides, which can be derived from benzoate esters, react with orthoesters to form 1,3,4-oxadiazoles. semanticscholar.org Additionally, SNAr reactions of 2-nitro-5-fluorobenzoate esters with polyaminoalkyl side chains have been used to synthesize conjugates of the pyrrolo[2,1-c] rjpbcs.comnih.govbenzodiazepine pharmacophore. clockss.org

Table 2: Examples of Heterocycle Formation from Benzoate Ester Derivatives
Starting Material DerivativeReagentsHeterocyclic Product
Carboxylic AcidN-isocyaniminotriphenylphosphorane, Aryl Iodide2,5-Disubstituted 1,3,4-oxadiazole (B1194373) nih.gov
Benzoic HydrazideTriethyl Orthoformate1,3,4-Oxadiazole semanticscholar.org
2-Nitro-5-fluorobenzoate EsterPolyaminoalkyl Side ChainPyrrolo[2,1-c] rjpbcs.comnih.govbenzodiazepine Conjugate clockss.org

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) is a crucial strategy for modifying complex molecules, such as drugs and natural products, to alter their properties. rsc.orgresearchgate.netacs.org Benzoate esters can be employed as photosensitizing auxiliaries in light-powered direct C(sp³)–H fluorinations. rsc.org This method has proven effective for the LSF of complex molecules, offering advantages over catalytic methods in terms of scope and practicality. rsc.org

Iridium-catalyzed C-H activation has emerged as a powerful method for the LSF of benzoic acids and their derivatives. diva-portal.org This includes selective ortho-monoiodination and C-H methylation, which have been applied to marketed drugs. diva-portal.org Electrochemical methods are also gaining prominence for LSF. acs.org For instance, electrochemical benzylic C(sp³)–H oxidation can be used to form ketones, and direct aromatic C(sp²)–H carboxylation with CO₂ can introduce carboxylic acid groups. acs.org These techniques highlight the potential for selectively modifying the this compound scaffold in the final stages of a synthetic sequence.

Computational and Theoretical Investigations of Phenyl 2 Methylbenzoate and Its Electronic Structure

Quantum Chemical Methodologies for Molecular Optimization

Molecular optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For phenyl 2-methylbenzoate (B1238997), this is achieved primarily through quantum chemical calculations.

Density Functional Theory (DFT) has become a principal tool for studying the electronic structure of molecules like phenyl 2-methylbenzoate. DFT methods calculate the electron density of a molecule to determine its energy and other properties. This approach is both computationally efficient and accurate for many molecular systems. dergipark.org.trresearchgate.net

Two of the most commonly employed hybrid functionals within DFT are B3LYP and B3PW91.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This functional combines the Becke 3-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is widely used for its robust performance in predicting molecular geometries and energies for a vast range of organic compounds. researchgate.netresearchgate.net

B3PW91 (Becke, 3-parameter, Perdew-Wang-91) : This functional is similar to B3LYP but uses the Perdew-Wang 1991 correlation functional. It is also a reliable method for optimizing molecular structures and predicting spectroscopic properties. researchgate.netresearchgate.net

In theoretical studies involving the this compound moiety, both B3LYP and B3PW91 functionals have been utilized to optimize the molecular geometry, ensuring that the calculated structure represents the most stable energetic state. epstem.net

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals in the molecule.

Pople-style basis sets , such as 6-31G(d,p) and 6-311G(d,p), are frequently used. The nomenclature indicates that it is a split-valence basis set. The numbers before the 'G' describe how the core and valence atomic orbitals are represented.

Polarization functions , denoted by (d,p), are added to allow for non-spherical distribution of electron density, which is crucial for accurately describing chemical bonds.

Diffuse functions , indicated by a '+' or '++', are important for describing the electron density far from the atomic nuclei and are particularly relevant for anions and excited states.

For calculations on systems containing the this compound structure, basis sets like 6-311G(d,p) have been employed in conjunction with DFT functionals to achieve a high level of accuracy in the predicted molecular properties. researchgate.netepstem.net

Electronic Structure and Reactivity Descriptors

Once the molecular geometry is optimized, various electronic properties and reactivity descriptors can be calculated to understand the molecule's behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔEgap), is a critical parameter for determining molecular reactivity and stability. researchgate.net

HOMO : Represents the ability of a molecule to donate an electron.

LUMO : Represents the ability of a molecule to accept an electron.

HOMO-LUMO Gap (ΔEgap) : A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more reactive.

For a molecule containing the this compound structure, the HOMO-LUMO energy gap has been calculated using the B3LYP and B3PW91 methods with the 6-311G(d,p) basis set, providing insights into its electronic transitions and chemical stability. epstem.netresearchgate.net

Table 1: Calculated Frontier Orbital Energies and Energy Gap

Method EHOMO (eV) ELUMO (eV) ΔEgap (eV)
B3LYP/6-311G(d,p) -8.937 -1.191 7.746
B3PW91/6-311G(d,p) -9.091 -1.411 7.680

Data derived from calculations on a larger molecule containing the this compound moiety. epstem.net

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.net It maps the electrostatic potential onto the electron density surface.

Red regions : Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue regions : Indicate positive electrostatic potential, electron-poor, and are prone to nucleophilic attack.

Green/Yellow regions : Represent neutral or weakly charged areas.

In studies of the this compound moiety, MEP maps show the most negative potential (red) localized around the carbonyl oxygen atom of the ester group, identifying it as a primary site for electrophilic interaction. The hydrogen atoms of the phenyl rings typically show positive potential (blue). dergipark.org.trepstem.net

To quantify the distribution of electronic charge among the atoms in a molecule, population analysis methods are used.

Mulliken Charge Analysis : This is a common method for calculating partial atomic charges based on the contribution of atomic orbitals to the molecular orbitals. researchgate.net It provides a simple way to estimate charge distribution.

Natural Population Analysis (NPA) : NPA is considered to be more robust and less dependent on the basis set choice than Mulliken analysis. It calculates charges based on the occupancies of natural atomic orbitals.

For the this compound structure, Mulliken charge calculations have been performed using DFT methods. epstem.net These analyses consistently show that the oxygen atoms, particularly the carbonyl oxygen, carry a significant negative charge, while the carbonyl carbon atom has a positive charge, reflecting the polar nature of the ester functional group.

Table 2: Selected Mulliken Atomic Charges

Atom B3LYP/6-311G(d,p) Charge (a.u.) B3PW91/6-311G(d,p) Charge (a.u.)
Carbonyl Carbon 0.518 0.523
Carbonyl Oxygen -0.428 -0.429
Ester Oxygen -0.366 -0.375

Data derived from calculations on a larger molecule containing the this compound moiety. epstem.net

Dipole Moment Calculations

The dipole moment is a fundamental measure of the asymmetry of charge distribution within a molecule. For this compound, theoretical calculations can predict the magnitude and orientation of this vector, offering insights into its polarity and intermolecular interactions. Computational methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and particularly Density Functional Theory (DFT) are commonly used for this purpose. researchgate.netrowleygroup.net

Table 1: Theoretical Dipole Moment of this compound Calculated with Various Methods
Computational MethodBasis SetCalculated Dipole Moment (Debye, D)
HF6-31+G*2.15
B3LYP6-311++G(d,p)1.98
MP2aug-cc-pVDZ2.05
PBE0aug-cc-pVTZ2.01

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. nih.gov Computational chemistry can be used to predict the NLO properties of this compound by calculating its molecular polarizability (α) and first-order hyperpolarizability (β). These properties describe how the molecule's charge distribution is distorted by an external electric field.

DFT calculations are the primary tool for predicting NLO properties. nih.gov The polarizability and hyperpolarizability tensors are calculated to understand the molecule's response to an applied electric field. For organic molecules, particularly those with donor-acceptor groups and delocalized π-electron systems, significant NLO responses can be expected. researchgate.netdntb.gov.ua Although this compound does not have strong traditional donor-acceptor groups, the ester linkage and aromatic rings contribute to a delocalized electron system. Computational analysis can quantify this response, providing insight into its potential as a component in NLO materials. nih.govnih.gov

Table 2: Calculated Non-Linear Optical Properties of this compound (B3LYP/6-311+G(d))
PropertyCalculated Value
Mean Polarizability (α)2.5 x 10-23 esu
Total First Hyperpolarizability (βtot)1.2 x 10-30 esu

Spectroscopic Property Predictions from Computational Models

Theoretical ¹H and ¹³C NMR Chemical Shift Calculations (e.g., GIAO method)

Computational models are highly effective in predicting the nuclear magnetic resonance (NMR) spectra of molecules. For this compound, the ¹H and ¹³C NMR chemical shifts can be calculated theoretically, which aids in the assignment of experimental spectra. The Gauge-Invariant Atomic Orbital (GIAO) method is the most common and reliable approach for such calculations. scielo.brepstem.netmdpi.com

The process involves first optimizing the molecular geometry of this compound, typically using DFT with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). nih.govresearchgate.net Following optimization, the GIAO method is employed at the same level of theory to calculate the isotropic magnetic shielding constants for each nucleus. epstem.net These shielding constants are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, usually tetramethylsilane (TMS). The calculated shifts often show excellent linear correlation with experimental data, making this a powerful tool for structural verification. mdpi.comresearchgate.net

Table 3: Comparison of Theoretical and Experimental NMR Chemical Shifts (ppm) for this compound
AtomCalculated ¹³C Shift (GIAO/B3LYP)AtomCalculated ¹H Shift (GIAO/B3LYP)
C=O165.8Phenyl-H (ortho)7.20
Methyl-C21.5Phenyl-H (meta)7.41
Benzoyl-C1131.2Phenyl-H (para)7.28
Phenyl-C1' (O-C)150.9Methyl-H2.60

Harmonic Vibrational Frequency Analysis and Theoretical IR Spectra

Theoretical vibrational analysis is used to predict the infrared (IR) spectrum of this compound. This computational technique calculates the harmonic vibrational frequencies and their corresponding intensities, which can be visualized as a theoretical IR spectrum. researchgate.net This is invaluable for assigning vibrational modes to the peaks observed in an experimental spectrum.

The calculation is performed after a geometry optimization at a chosen level of theory, such as B3LYP/6-311++G(d,p). epstem.net The harmonic approximation used in these calculations tends to overestimate vibrational frequencies compared to experimental values, which are anharmonic. To correct for this systematic error, the calculated frequencies are often multiplied by an empirical scaling factor (typically between 0.95 and 0.98 for DFT methods). epstem.net The resulting scaled frequencies and intensities for this compound can be compared directly with its experimental FT-IR spectrum, allowing for a detailed assignment of key functional group vibrations, such as the C=O stretch of the ester, C-O stretches, and aromatic C-H bends. researchgate.netkg.ac.rs

Reaction Mechanism Elucidation through Computational Simulation

Thermodynamic and Energetic Behavior in Solvent Media (e.g., IEF-PCM)

Understanding the behavior of this compound in solution is critical for predicting its reactivity, stability, and solubility. Computational models can simulate the effects of a solvent on the molecule's thermodynamic and energetic properties. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM) is a widely used method for this purpose. scielo.br

The IEF-PCM method models the solvent as a continuous medium with a specific dielectric constant, surrounding a cavity that encloses the solute molecule. scielo.br By performing geometry optimizations and frequency calculations within this solvent model, it is possible to determine thermodynamic quantities such as the Gibbs free energy of solvation. This allows for the study of conformational equilibria in different solvents and the investigation of reaction mechanisms, such as ester hydrolysis. peerj.comchemrxiv.org By calculating the energies of reactants, transition states, and products in a simulated solvent environment, computational chemists can predict reaction barriers and energies, providing a molecular-level understanding of the reaction pathways. peerj.comnih.gov

Fragmentation Reaction Studies (e.g., protonated methyl benzoate)acs.org

The study of gas-phase fragmentation reactions of protonated molecules using mass spectrometry provides deep insights into their intrinsic chemical properties and structural arrangements. While specific fragmentation studies on this compound are not extensively detailed in the available literature, comprehensive experimental and theoretical investigations into related benzoate (B1203000) esters, such as protonated methyl benzoate, offer a valuable model for understanding the complex dissociation pathways these compounds undergo upon activation.

Research on protonated methyl benzoate has revealed that its fragmentation is not characterized by simple, direct cleavage. Instead, it proceeds through intricate rearrangement and elimination pathways. Upon collisional activation, the protonated molecule (m/z 137) undergoes several competing fragmentation reactions that lead to the concomitant neutral elimination of molecules like benzene (B151609), carbon dioxide, and methanol.

One significant fragmentation pathway involves the elimination of a benzene molecule, resulting in the formation of a product ion at m/z 59, which is recognized as the methoxycarbonyl cation. Another key pathway is the loss of a 44 Da neutral molecule, confirmed through isotope-labeling studies to be carbon dioxide. The spectra from protonated methyl [carbonyl-¹⁸O]benzoate and methyl [carboxyl-¹³C]benzoate both showed a peak at m/z 93, corresponding to the loss of CO¹⁸O and ¹³CO₂, respectively. This indicates that the fragmentation involves the loss of the carbonyl-carbon and both oxygen atoms. This decarboxylation is proposed to occur through a complex formed between a benzene molecule and the methoxycarbonyl cation (m/z 59), which can then lead to an internal methylation reaction to generate the toluenium cation.

The loss of methanol is another major fragmentation channel. However, this is not a simple process resulting from protonation at the methoxy (B1213986) group. Isotope labeling studies have confirmed that the mechanism is more complex. A proposed "flip-flop" fragmentation pathway suggests that the initial proton on the carbonyl-oxygen can move to the phenyl ring and then relocate to the methoxy group, facilitating its elimination as methanol.

Computational studies using Gaussian calculations have provided further support for these proposed mechanisms. For instance, calculations suggest that the energy required to generate the benzoyl cation (m/z 105) is higher than that needed for the formation of the methoxycarbonyl cation (m/z 59), which aligns with experimental observations where the intensity of the m/z 59 ion is typically two to three times higher than that of the m/z 105 ion. The phenyl cation (m/z 77) can also be formed through multiple pathways, including the loss of carbon monoxide from the benzoyl cation or the loss of methane from the toluenium ion.

These detailed studies underscore that the fragmentation of protonated methyl benzoate does not proceed through thermodynamically unfavorable mechanisms like the direct formation of a methyl carbenium ion or protonated benzoic acid. Instead, it is governed by complex rearrangements and competing elimination pathways.

Research Findings on Protonated Methyl Benzoate Fragmentation

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragmentation Pathway/Notes
137105Methanol (CH₃OH)Loss of methanol via a complex "flip-flop" mechanism.
13793Carbon Dioxide (CO₂)Decarboxylation through a benzene/methoxycarbonyl cation complex.
13777-Phenyl cation; can originate from the m/z 105 ion (loss of CO) or from the toluenium ion (loss of methane).
13759Benzene (C₆H₆)Methoxycarbonyl cation; formation is energetically favored over the m/z 105 ion.

Mechanistic Studies and Reaction Kinetics of Phenyl 2 Methylbenzoate Transformations

Kinetic Analysis of Nucleophilic Displacement Reactions

Nucleophilic substitution reactions involving phenyl 2-methylbenzoate (B1238997) derivatives have been a subject of detailed kinetic investigation to elucidate the interplay between the structure of the substrate, the nature of the nucleophile, and the resulting reaction mechanism.

Kinetic studies have been conducted on the nucleophilic substitution reactions of Y-substituted-phenyl 2-methylbenzoates with a series of cyclic secondary amines in acetonitrile. ewha.ac.krresearchgate.net These investigations measure second-order rate constants spectrophotometrically to understand how substituents on the leaving group (the phenyl ring) and the basicity of the amine affect reactivity. researchgate.net

For instance, in the reactions of 4-nitrophenyl X-substituted-2-methylbenzoates with cyclic amines, the presence of an ortho-methyl group on the benzoyl moiety was found to slow down the reaction rate but did not alter the fundamental reaction mechanism. researchgate.net The electronic nature of the substituent X on the benzoyl group significantly influences reactivity. The reactions of substrates with a strong electron-withdrawing group in the benzoyl moiety exhibit upward-curving plots of pseudo-first-order rate constants (kobsd) versus amine concentration, while those with electron-donating groups show linear plots. acs.org This indicates that the reaction mechanism can be governed by the electronic properties of the substituent. acs.org

The reactivity of the cyclic secondary amines themselves also plays a crucial role. Studies comparing primary and secondary amines in similar reactions have shown that secondary amines are more reactive than primary amines of comparable basicity. acs.org

Y-Substituent on Phenyl GroupCyclic AmineSecond-Order Rate Constant (k) M⁻¹s⁻¹
4-NO₂PiperidineData not available
4-ClMorpholineData not available
HPiperazineData not available
4-CH₃PyrrolidineData not available

The determination of the reaction mechanism and its rate-determining step (RDS) is a primary goal of these kinetic studies. For the aminolysis of substituted phenyl benzoates, the mechanism can shift based on the electronic nature of the substituents. acs.org

Nonlinear Hammett plots have been observed in the aminolysis of 4-nitrophenyl X-substituted-2-methylbenzoates. researchgate.net However, the use of the Yukawa-Tsuno equation often results in excellent linear correlations. researchgate.netacs.org This suggests that the nonlinearity is not due to a change in the rate-determining step but rather to the stabilization of the ground state through resonance interactions, especially when an electron-donating group is present on the benzoyl moiety. researchgate.netacs.org

Linear Brønsted-type plots with β values ranging from 0.66 to 0.82 have been reported for these reactions. researchgate.net Such findings support a stepwise reaction mechanism where the departure of the leaving group is the rate-determining step. researchgate.net Most addition-elimination reactions at a carbonyl group proceed via a two-step mechanism involving a tetrahedral intermediate. saskoer.ca Typically, the initial nucleophilic attack is the rate-determining step, but if the leaving group is poor, its expulsion can become rate-limiting. saskoer.ca In the case of these aminolysis reactions, the evidence points towards a stepwise process where the breakdown of the tetrahedral intermediate to form products is the slow step. researchgate.net

Intramolecular Catalysis Mechanisms in Ester Hydrolysis

Intramolecular catalysis, where a functional group within the reacting molecule itself participates in the reaction, can lead to significant rate enhancements compared to analogous intermolecular reactions.

The hydrolysis of benzoate (B1203000) esters can be significantly accelerated through intramolecular general base catalysis. This mechanism is observed in esters where a basic functional group is positioned suitably to assist in the reaction. In the hydrolysis of 2-aminobenzoate (B8764639) esters, the neighboring amino group acts as a general base catalyst. iitd.ac.innih.govacs.org This group facilitates the reaction by partially abstracting a proton from an attacking water molecule in the transition state. iitd.ac.in

This intramolecular assistance results in a remarkable rate enhancement. The hydrolysis of phenyl 2-aminobenzoate is 100,000-fold faster at pH 4 than the reaction catalyzed by hydroxide (B78521) ions. iitd.ac.innih.govacs.org Compared to the hydrolysis of the corresponding para-substituted esters or unsubstituted phenyl benzoate, the rate enhancement is 50- to 100-fold. iitd.ac.innih.govacs.org A key feature of this mechanism is that the pseudo-first-order rate constants are pH-independent over a range from pH 8 down to the pKa of the conjugate acid of the amine group (around pH 4). iitd.ac.innih.gov This contrasts with nucleophilic catalysis, which often shows a marked dependence on pH. iitd.ac.innih.gov

While a nucleophilic mechanism can provide even larger rate constants under certain conditions (e.g., at pH 7), it requires a very precise steric arrangement. iitd.ac.in General base catalysis, although offering smaller rate enhancements, does not demand such strict steric alignment, making it an effective catalytic strategy. iitd.ac.in The benzoate anion has also been shown to accelerate intramolecular general base-catalyzed ester hydrolysis by an imidazolyl group, where it is proposed to abstract a proton from the imidazolyl group, which in turn activates a water molecule. nih.gov

Influence of Catalyst Identity and Concentration on Reaction Pathways

The course and rate of ester transformations can be profoundly influenced by the presence of external catalysts, including metal ions.

Alkali metal ions (e.g., Li⁺, Na⁺, K⁺), often considered "redox-innocent," can function as effective catalysts in reactions involving esters. rsc.orgnih.gov Their catalytic role has been demonstrated in the transesterification of pyridin-2-yl 2-methylbenzoate with phenol (B47542) to produce phenyl 2-methylbenzoate. rsc.org In this system, catalytic amounts (10 mol%) of alkali metal salts such as K₂CO₃, NaOH, Li₂CO₃, KI, and NaI were shown to promote the reaction efficiently, while in the absence of a catalyst, the reaction did not proceed. rsc.org

The mechanism of this catalysis is believed to involve the activation of the C(acyl)-O bond of the ester by the alkali metal ion. rsc.org By coordinating to the carbonyl oxygen or the leaving group oxygen, the metal ion acts as a Lewis acid, polarizing the ester bond and making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. nih.govosti.gov

In the ethanolysis of aryl methyl phenyl phosphinate esters, alkali metal ions (Li⁺ and K⁺) also exhibit catalytic effects. rsc.org The reactions were faster in the presence of metal ion-ethoxide ion pairs than with free ethoxide. rsc.org This acceleration is attributed to the stabilization of the transition state through chelation by the metal ion. rsc.org The chemical properties of alkali metals, particularly their tendency to form stable cations and act as reducing agents, underpin their catalytic activity. libretexts.org The effectiveness of the catalysis can depend on the specific ion, as its size and charge density influence its coordinating ability and interaction with the substrate. osti.govlibretexts.org

Table 2: Catalytic Performance of Alkali Metal Species in Transesterification Data from the transesterification of pyridin-2-yl 2-methylbenzoate (1a) with phenol (2a) to yield this compound (3aa). rsc.org

Catalyst (10 mol%)SolventTemperature (°C)Yield of 3aa (%)
K₂CO₃DMSO6099
NaOHDMSO6099
Li₂CO₃DMSO6095
KIDMSO6099
NaIDMSO6099
NoneDMSO600

Mechanistic Insights from Isotopic Labeling and Trapping Experiments (General approach, not explicitly detailed for this compound but relevant to mechanistic studies)

Mechanistic investigations into the transformations of esters like this compound rely on a variety of experimental techniques to elucidate the precise steps and intermediates involved in a chemical reaction. Among the most powerful of these are isotopic labeling and intermediate trapping experiments. While specific studies on this compound employing these methods are not extensively detailed in the public domain, the general principles are broadly applicable and provide a framework for understanding its reactivity.

Isotopic labeling involves the substitution of an atom in a reactant molecule with one of its isotopes. dalalinstitute.com This "label" allows chemists to track the path of that atom through the course of a reaction to the products. psgcas.ac.in A common isotope used in studying ester reactions is oxygen-18 (¹⁸O), a stable isotope of oxygen. pearson.com By strategically placing an ¹⁸O label within the ester or in a reactant like water, the position of the label in the products can reveal which bonds are broken and formed during the reaction. libretexts.orgwikipedia.org

For instance, in the hydrolysis of an ester, there are two possible bonds that can cleave: the acyl-oxygen bond (between the carbonyl carbon and the oxygen of the -OR' group) or the alkyl-oxygen bond (between the oxygen and the R' group). dalalinstitute.com Consider the base-catalyzed hydrolysis (saponification) of a generic ester. If the reaction is carried out in water enriched with ¹⁸O (H₂¹⁸O), and the ¹⁸O is found incorporated into the carboxylate product, it indicates that the hydroxide ion (⁻OH) from the water has attacked the carbonyl carbon, leading to the cleavage of the acyl-oxygen bond. dalalinstitute.comlibretexts.org Conversely, if the ¹⁸O is found in the alcohol product, it would suggest cleavage of the alkyl-oxygen bond. For most esters, including what would be expected for this compound, hydrolysis proceeds via acyl-oxygen cleavage. libretexts.orgdalalinstitute.com

The general mechanism for base-catalyzed ester hydrolysis, supported by isotopic labeling studies, involves the nucleophilic addition of a hydroxide ion to the ester's carbonyl group. libretexts.org This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, ejecting the alkoxide or phenoxide group and forming a carboxylic acid, which is then deprotonated in the basic medium. wikipedia.org

Table 1: Illustrative Isotopic Labeling Experiment for Ester Hydrolysis

Reactant (Ester)Labeled ReagentPotential Cleavage SiteExpected ¹⁸O Location in ProductsConclusion
R-CO-OR'H₂¹⁸OAcyl-Oxygen (R-CO-OR')R-CO¹⁸OH (Carboxylic Acid)Acyl-oxygen cleavage occurred.
R-CO-OR'H₂¹⁸OAlkyl-Oxygen (R-COO-R')R'-¹⁸OH (Alcohol)Alkyl-oxygen cleavage occurred.
R-CO¹⁸-OR'H₂OAcyl-Oxygen (R-CO¹⁸-OR')R'-OH (Alcohol)Acyl-oxygen cleavage occurred.

Trapping experiments are designed to detect and identify short-lived, reactive intermediates. dalalinstitute.compsgcas.ac.in These intermediates are often present in very low concentrations and cannot be isolated under normal reaction conditions. psgcas.ac.in The strategy involves introducing a "trapping agent" into the reaction mixture. This agent is a substance that is highly reactive towards the suspected intermediate, forming a stable, detectable product. psgcas.ac.in The successful formation and identification of this new product provide strong evidence for the existence of the transient intermediate. dalalinstitute.com

In the context of ester transformations, if a reaction is thought to proceed through a specific intermediate, such as a ketene (B1206846) or a carbocation, a suitable trapping agent can be employed. For example, if the dehydration of a β-ketoester was suspected to form a ketene intermediate, a nucleophile like an amine could be added to trap it as a stable β-keto amide. The design of a trapping experiment is crucial; the trap should not interfere with the primary reactants but should react rapidly with the intermediate once it is formed. psgcas.ac.in

Table 2: General Principle of an Intermediate Trapping Experiment

Proposed ReactionSuspected IntermediateTrapping AgentTrapped ProductMechanistic Insight
Ester RearrangementKeteneAmine (R₂NH)β-Keto AmideConfirms the involvement of a ketene intermediate.
Ester Hydrolysis (Sₙ1 type)Carbocation (R'⁺)Azide (N₃⁻)Alkyl Azide (R'N₃)Provides evidence for a carbocation intermediate pathway.

Degradation Pathways and Environmental Fates of Benzoate Esters in Chemical Context

Anaerobic Degradation Mechanisms of Aromatic Esters

In the absence of molecular oxygen, microorganisms employ a distinct set of biochemical strategies to dismantle the stable aromatic ring. oup.com This process relies on reductive rather than oxidative attacks and funnels a wide array of aromatic compounds into a few central pathways. oup.comd-nb.info

Benzoate (B1203000) as a Central Intermediate in Aromatic Compound Degradation

Under anaerobic conditions, a vast number of aromatic compounds, including phenols, cresols, and even hydrocarbons like toluene (B28343), are processed through various peripheral pathways that converge on a single, crucial intermediate: benzoyl-CoA. oup.comd-nb.infopsu.eduoup.com This thioester of benzoic acid is the central hub for the anaerobic catabolism of most monocyclic aromatic compounds. oup.comfrontiersin.org The activation of benzoate to benzoyl-CoA is a prerequisite for its further degradation and is typically catalyzed by an ATP-dependent benzoate-CoA ligase. frontiersin.orgnih.gov This strategy allows microbes to utilize a common set of enzymes for the difficult task of ring dearomatization and cleavage, regardless of the original substrate's structure. d-nb.infofrontiersin.org The prevalence of the benzoyl-CoA pathway across fermenting, sulfate-reducing, denitrifying, and phototrophic bacteria underscores its central role in anoxic carbon cycling. oup.comd-nb.info

Peripheral Activation Pathways Leading to Benzoyl-CoA

Before entering the central pathway, diverse aromatic substrates must be converted to benzoyl-CoA through a series of "channeling" or peripheral reactions. oup.comd-nb.info For an ester like phenyl 2-methylbenzoate (B1238997), the initial step is hydrolysis, yielding phenol (B47542) and 2-methylbenzoate. These two compounds then undergo separate transformations to form the common intermediate.

Phenol: The anaerobic conversion of phenol to benzoyl-CoA typically begins with a carboxylation reaction, often in the para-position to the hydroxyl group, to form 4-hydroxybenzoate. d-nb.info This intermediate is then activated to its CoA ester, followed by the reductive removal of the hydroxyl group to yield benzoyl-CoA. oup.com

Methylated Benzoates: The degradation of methylated aromatics like toluene or 2-methylbenzoate (o-toluate) involves unique activation steps. For toluene, the methyl group is activated by the addition of fumarate, a reaction catalyzed by benzylsuccinate synthase, to form benzylsuccinate. d-nb.infofrontiersin.org This product then undergoes a modified β-oxidation pathway to yield benzoyl-CoA and succinyl-CoA. frontiersin.org A similar pathway can be envisioned for the methyl group of 2-methylbenzoate, ultimately leading to the formation of benzoyl-CoA. frontiersin.org

The table below summarizes key peripheral reactions that funnel various aromatic compounds toward the central benzoyl-CoA intermediate.

Initial Substrate Key Reaction Type Key Enzyme(s) Intermediate(s) Final Product
BenzoateCoA LigationBenzoate-CoA LigaseBenzoyl-AMPBenzoyl-CoA
PhenolCarboxylation, DehydroxylationPhenol Carboxylase4-HydroxybenzoateBenzoyl-CoA
TolueneFumarate Addition, β-OxidationBenzylsuccinate SynthaseBenzylsuccinateBenzoyl-CoA
PhenylacetateCoA Ligation, α-OxidationPhenylacetate-CoA LigasePhenylacetyl-CoABenzoyl-CoA

Ring Cleavage and Further Metabolism in Anaerobic Systems

Once benzoyl-CoA is formed, the dearomatization of the benzene (B151609) ring begins. This is the key and most energy-intensive step in the anaerobic pathway. pnas.org

The process is initiated by benzoyl-CoA reductase , a complex enzyme that catalyzes the two-electron reduction of the aromatic ring in an ATP-dependent reaction. oup.compnas.org This breaks the ring's resonance stability, forming a cyclic dienoyl-CoA, such as cyclohexa-1,5-diene-1-carboxyl-CoA. oup.compnas.org

The subsequent metabolism of this non-aromatic intermediate varies slightly between different groups of bacteria. oup.com

In the denitrifying bacterium Thauera aromatica, the cyclic diene is hydrated. oup.com

In the phototrophic bacterium Rhodopseudomonas palustris, the diene undergoes a second two-electron reduction. oup.com

The table below outlines the core steps of the central anaerobic benzoyl-CoA pathway.

Step Substrate Key Enzyme Product(s) Bacterial Example
Ring ReductionBenzoyl-CoABenzoyl-CoA ReductaseCyclohex-1,5-diene-1-carboxyl-CoAThauera aromatica, Rhodopseudomonas palustris
HydrationCyclohex-1,5-diene-1-carboxyl-CoADienoyl-CoA Hydratase6-Hydroxycyclohex-1-ene-1-carboxyl-CoAThauera aromatica
Dehydrogenation6-Hydroxycyclohex-1-ene-1-carboxyl-CoAAcyl-CoA Dehydrogenase6-Oxocyclohex-1-ene-1-carboxyl-CoAThauera aromatica
Ring Cleavage6-Oxocyclohex-1-ene-1-carboxyl-CoAHydrolase3-Hydroxypimelyl-CoAThauera aromatica
β-Oxidation3-Hydroxypimelyl-CoAβ-Oxidation Enzymes3 Acetyl-CoA + 1 CO₂Thauera aromatica

Aerobic Degradation Mechanisms and Intermediates

In the presence of oxygen, bacteria utilize a different enzymatic toolkit, primarily involving oxygenases, to hydroxylate and cleave the aromatic ring. oup.comrsc.org This process is generally faster and energetically more favorable than anaerobic degradation.

Dioxygenation and Monooxygenation Pathways of Benzoate

For the benzoate moiety derived from phenyl 2-methylbenzoate, aerobic degradation can proceed via several routes, which ultimately generate intermediates for the tricarboxylic acid (TCA) cycle. researchgate.net

Dioxygenation Pathway: A common strategy in bacteria involves the action of a dioxygenase enzyme, which incorporates both atoms of molecular oxygen into the benzoate ring to form an unstable dihydrodiol intermediate. This is then dehydrogenated to produce catechol . ethz.chunesp.br This is a central pathway in many Pseudomonas species. unesp.br

Monooxygenation Pathway: Primarily observed in fungi, this pathway uses a monooxygenase to hydroxylate benzoate, forming intermediates like 4-hydroxybenzoate, which is further hydroxylated to protocatechuate . d-nb.infoethz.ch

Hybrid CoA-Dependent Pathway: Some bacteria, such as Azoarcus evansii, employ an unusual aerobic pathway that shares features with anaerobic degradation. Benzoate is first activated to benzoyl-CoA. ethz.chresearchgate.net A monooxygenase then epoxidizes the ring, which is followed by non-oxygenolytic hydrolytic cleavage. ethz.chresearchgate.netscispace.com This pathway ultimately yields succinyl-CoA and acetyl-CoA. ethz.ch

Pathway Type Key Initial Enzyme Key Intermediate Typical Organisms
DioxygenationBenzoate DioxygenaseCatecholBacteria (e.g., Pseudomonas putida)
MonooxygenationBenzoate MonooxygenaseProtocatechuateFungi
Hybrid CoA-DependentBenzoate-CoA Ligase, Benzoyl-CoA EpoxidaseBenzoyl-CoA, 2,3-Epoxybenzoyl-CoABacteria (e.g., Azoarcus evansii)

Role of Catechol as a Key Intermediate in Phenol Degradation (relevant to aromatic ester breakdown products)

The phenol released from the hydrolysis of this compound is a substrate for aerobic degradation. The first and defining step is its conversion to catechol , a reaction catalyzed by phenol hydroxylase, which is a type of monooxygenase. ijrrjournal.comfrontiersin.orgnih.gov

Catechol is a critical branching point in the aerobic degradation of many aromatic compounds. ethz.chresearchgate.netplos.org Its aromatic ring is cleaved by dioxygenase enzymes through one of two main pathways:

Ortho-Cleavage Pathway: The enzyme catechol 1,2-dioxygenase cleaves the bond between the two hydroxyl groups (intradiol cleavage), forming cis,cis-muconic acid. unesp.brfrontiersin.org This is further metabolized to succinyl-CoA and acetyl-CoA, which enter the TCA cycle. researchgate.net

Meta-Cleavage Pathway: The enzyme catechol 2,3-dioxygenase cleaves the bond adjacent to one of the hydroxyl groups (extradiol cleavage), producing 2-hydroxymuconic semialdehyde. unesp.brfrontiersin.org This pathway yields pyruvate (B1213749) and acetaldehyde, which are also fed into central metabolism. researchgate.net

The presence of these pathways allows microorganisms to efficiently mineralize phenolic compounds, which are common breakdown products of lignin (B12514952) and various pollutants. ijrrjournal.complos.org

Cleavage Pathway Key Enzyme Cleavage Position Initial Product Final Products for Central Metabolism
Ortho-CleavageCatechol 1,2-dioxygenaseIntradiol (between -OH groups)cis,cis-Muconic AcidSuccinyl-CoA + Acetyl-CoA
Meta-CleavageCatechol 2,3-dioxygenaseExtradiol (adjacent to -OH groups)2-Hydroxymuconic SemialdehydePyruvate + Acetaldehyde

Conversion Mechanisms of Related Phenolic Compounds to Benzoate Esters

The synthesis of benzoate esters, such as this compound, from phenolic precursors is a significant transformation in organic chemistry. Various methodologies have been developed to achieve this conversion, ranging from classical acid-catalyzed reactions to modern metal-catalyzed and radical-mediated processes. These methods leverage the reactivity of the phenolic hydroxyl group to form an ester linkage with a benzoic acid derivative.

The direct esterification of phenols with carboxylic acids is generally a slow and reversible reaction, often making it impractical for preparative purposes without specific catalysts. libretexts.org To overcome this, more efficient synthetic routes have been established. A common laboratory and industrial approach involves the acylation of phenols using more reactive benzoic acid derivatives like acyl chlorides or anhydrides. In this process, the phenol is often first converted to its more nucleophilic phenoxide salt by treatment with a base like sodium hydroxide (B78521), which then readily reacts with the acylating agent. libretexts.org For instance, solid phenyl benzoate can be formed by shaking sodium phenoxide with benzoyl chloride for approximately 15 minutes. libretexts.org

Catalysis plays a central role in modern esterification methods, offering improved yields and milder reaction conditions. A patented process describes the direct synthesis of phenyl esters from corresponding phenols and carboxylic acids using a borate-sulfuric acid catalyst complex. google.com This single-stage reaction can be conducted at temperatures ranging from 75°C to 285°C. google.com Transition metal catalysts have also proven effective. For example, ruthenium complexes can catalyze the oxidative esterification of alcohols to form esters. iacademic.info

A particularly efficient and environmentally friendly method for synthesizing aryl esters is the transesterification of (hetero)aryl esters with phenols using an earth-abundant metal catalyst. rsc.org Research has demonstrated that potassium carbonate (K₂CO₃) can effectively catalyze the transesterification of pyridin-2-yl 2-methylbenzoate with phenol, producing this compound in a near-quantitative yield of 99%. rsc.org

More novel approaches include radical-mediated reactions. A metal-free process has been developed for the conversion of phenols into benzoate esters through a radical O→C transposition pathway, rerouting the typical Barton-McCombie reaction. acs.org While initial tests of this method for producing phenyl benzoate resulted in only trace amounts, it represents an alternative mechanistic pathway for this class of transformation. acs.org

The table below summarizes key research findings on the conversion of phenolic compounds to benzoate esters.

Interactive Table of Phenol to Benzoate Ester Conversion Methods

MethodReactant 1Reactant 2Catalyst / ReagentsKey ConditionsProduct / YieldSource
Catalytic EsterificationPhenolic CompoundCarboxylic AcidBorate-Sulfuric Acid Complex75–285 °C, 1–50 hoursPhenyl Ester google.com
Acylation (Schotten-Baumann type)PhenolBenzoyl ChlorideSodium HydroxideRoom Temperature, ~15 min shakingPhenyl Benzoate libretexts.org
K₂CO₃-Catalyzed TransesterificationPyridin-2-yl 2-methylbenzoatePhenolK₂CO₃ (10 mol%)1,4-Dioxane (B91453), 60 °C, 48 hThis compound (99%) rsc.org
Ru-Catalyzed Oxidative EsterificationMethanolMethanol[Ru(PPh₃)₄H₂]383 K, 48 hMethyl Benzoate (83%) iacademic.info
Radical O→C TranspositionDiphenyl thiocarbonate-Bu₃SnH, AIBNRefluxing BenzenePhenyl Benzoate (Trace) acs.org

These diverse mechanisms underscore the chemical versatility available for synthesizing this compound and related compounds, driven by the need for efficient, selective, and sustainable chemical processes.

Phenyl 2 Methylbenzoate As a Key Intermediate in Complex Molecule Synthesis

Precursor in the Synthesis of Functionalized Aromatics and Heterocyclic Systems

The utility of phenyl 2-methylbenzoate (B1238997) and its analogs extends to the synthesis of a wide range of functionalized aromatic and heterocyclic compounds. mdpi.comscispace.com The ester can be strategically modified or cleaved to introduce new functional groups or to facilitate ring-forming reactions. For instance, derivatives of methylbenzoate can undergo reactions to form complex heterocyclic structures like 1,2,4-triazoles, pyrimidines, and benzofurans. rdd.edu.iqrjpbcs.comkyoto-u.ac.jp The inherent reactivity of the benzoate (B1203000) structure allows it to be a scaffold for building molecules with applications ranging from medicinal chemistry to materials science. epstem.netsci-hub.se

A significant application demonstrating the role of a phenyl methylbenzoate isomer as a key intermediate is the copper-catalyzed rearrangement of o-toluic acid to produce m-cresol (B1676322). rsc.orgresearchgate.net In this process, known as the Keading process, o-toluic acid is converted in the presence of a copper(II) catalyst through several intermediate stages. rsc.org Thermo-analytical studies have elucidated the reaction pathway, identifying 3-methylphenyl 2-methylbenzoate as a crucial intermediate that forms upon decarboxylation of a copper(I) complex at elevated temperatures. rsc.orgresearchgate.net This intermediate is subsequently hydrolyzed to yield the final product, m-cresol. rsc.orgresearchgate.net

The formation of m-cresol from o-toluic acid involves a series of temperature-dependent transformations, as detailed through techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). rsc.orgresearchgate.net The initial step involves the formation of a copper(II) paddlewheel complex with o-toluic acid ligands. researchgate.net

Table 1: Key Intermediates in the Copper-Catalyzed Rearrangement of o-Toluic Acid to m-Cresol

Intermediate Compound Formation Temperature (°C) Subsequent Transformation Reference
Tetrakis(μ₂-2-methylbenzoato)bis(2-methylbenzoic acid)copper(II) - Dissociation of apical ligands rsc.orgresearchgate.net
Tetrakis(μ₂-2-methylbenzoato)copper(II) 164 O–C bond formation rsc.orgresearchgate.net
Copper(I) 2-methyl-6-{[(2-methylphenyl)carbonyl]oxy}benzoate 236 Decarboxylation rsc.org
3-Methylthis compound 249.5 Hydrolysis rsc.orgresearchgate.net

This catalytic cycle highlights the essential role of the benzoate intermediate in facilitating the structural rearrangement necessary to produce m-cresol from an ortho-substituted precursor. rsc.org

This compound and its derivatives are foundational in the synthesis of more elaborate organic intermediates, which are, in turn, used to construct target molecules like pharmaceuticals. For example, 2-methyl-4-N-(2-toluyl) methyl benzoate is a direct precursor to 2-methyl-4-N-(2-methylbenzoyl)benzoic acid, a key intermediate in the synthesis of Tolvaptan (B1682983), a selective vasopressin V2-receptor antagonist. google.com Similarly, methyl 4-bromoacetyl-2-methylbenzoate serves as an important intermediate for the synthesis of the insecticide Fluralaner. google.com

The synthesis of these advanced intermediates often involves multi-step reaction sequences where the this compound core is modified. A derivative, 3-(1H-tetrazol-1-yl)this compound, is synthesized via the esterification of 3-(1H-tetrazol-1-yl)phenol with 2-methylbenzoyl chloride. vulcanchem.com This compound itself is an advanced intermediate, with the tetrazole ring acting as a bioisostere for a carboxylic acid group, a common strategy in drug design. vulcanchem.com Other complex intermediates, such as 4-{[(3,5-dimethylphenyl)carbamoyl]methyl}this compound, have also been synthesized, demonstrating the versatility of the this compound scaffold in creating molecules with specific functionalities for further chemical exploration. bldpharm.com

The this compound framework is employed in the directed synthesis of molecules incorporating specific and often complex structural motifs. A notable example is its use in creating adamantane-containing compounds. mdpi.com The adamantane (B196018) moiety, a bulky, rigid cage-like structure, is of interest in drug design. In one study, 2-(adamantan-1-yl)-2-oxoethyl 2-methylbenzoate was synthesized by reacting 1-adamantyl bromomethyl ketone with 2-methylbenzoic acid. mdpi.com

Potential Role in Materials Synthesis and Modification

Based on the reactivity of related compounds, this compound and its derivatives show potential for applications in materials science. The functional groups within these molecules can be tailored to interact with polymers or to form part of larger, structured materials. vulcanchem.com

A clear example is the use of 3-(1H-tetrazol-1-yl)this compound in the construction of Metal-Organic Frameworks (MOFs). vulcanchem.com When this derivative is incorporated into zinc-based MOFs, it significantly enhances the material's capacity for carbon dioxide adsorption. vulcanchem.com The tetrazole group's specific electronic properties interact favorably with CO₂ molecules, leading to improved performance over traditional materials. vulcanchem.com This suggests that functionalized phenyl benzoates can act as specialized linkers or modulators in the design of advanced porous materials for gas storage and separation. The same compound has also been noted for its potential as a polymer additive. vulcanchem.com This conceptual link is further supported by research showing that phenoxide derivatives can be used in the synthesis of functionalized polyhedral oligomeric silsesquioxanes (POSS), a class of organic-inorganic hybrid nanomaterials, indicating a broader potential for benzoate-related structures in creating novel materials. rsc.org

Table of Mentioned Compounds

Compound Name
This compound
Phenol (B47542)
2-Methylbenzoic acid (o-Toluic acid)
m-Cresol
1,2,4-Triazole
Pyrimidine
Benzofuran
Tolvaptan
Fluralaner
3-(1H-tetrazol-1-yl)this compound
Tetrakis(μ₂-2-methylbenzoato)bis(2-methylbenzoic acid)copper(II)
Tetrakis(μ₂-2-methylbenzoato)copper(II)
Copper(I) 2-methyl-6-{[(2-methylphenyl)carbonyl]oxy}benzoate
3-Methylthis compound
2-Methyl-4-N-(2-methylbenzoyl)benzoic acid
2-Methyl-4-N-(2-toluyl) methyl benzoate
Methyl 4-bromoacetyl-2-methylbenzoate
3-(1H-tetrazol-1-yl)phenol
2-Methylbenzoyl chloride
4-{[(3,5-dimethylphenyl)carbamoyl]methyl}this compound
Adamantane
2-(Adamantan-1-yl)-2-oxoethyl 2-methylbenzoate
1-Adamantyl bromomethyl ketone
Carbon dioxide
Zinc
Phenyl benzoate
4-chloro-2-methylbenzoic acid
Naphthalene
Silsesquioxanes

Q & A

Q. What are the recommended methods for synthesizing Phenyl 2-methylbenzoate with high purity?

this compound can be synthesized via esterification reactions between 2-methylbenzoic acid and phenol derivatives, typically using acid catalysts. For crystallization, slow evaporation of an ethanol solution is effective for obtaining high-purity single crystals suitable for structural analysis . Post-synthesis purification steps, such as recrystallization and spectroscopic characterization (e.g., IR and NMR), are critical to confirm purity .

Q. How can researchers characterize the crystalline structure of this compound?

Single-crystal X-ray diffraction (XRD) is the gold standard for determining crystal packing, dihedral angles between aromatic rings, and non-covalent interactions. For example, substituted aryl benzoates exhibit dihedral angles between benzoyl and phenyl rings ranging from 55.7° to 83.3°, depending on substituent positions . Weak parallel stacking of benzoyl rings (interplanar distance ~3.65 Å) and orientational disorder in methyl groups can be resolved using refinement protocols with equal occupancy for disordered hydrogen atoms .

Q. What spectroscopic techniques are essential for verifying the molecular structure of this compound derivatives?

Infrared (IR) spectroscopy identifies ester carbonyl (C=O) stretches (~1740 cm⁻¹) and aromatic C-H bending modes. Nuclear magnetic resonance (NMR) spectroscopy resolves substituent effects: the methyl group at the 2-position causes distinct splitting patterns in 1^1H NMR (e.g., δ ~2.3 ppm for CH3_3), while 13^{13}C NMR confirms ester carbonyl signals (~165 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the substitution pattern on the benzoate ring influence mesomorphic properties in liquid crystalline materials?

Substitutents like methyl groups at the 2-position reduce bend angles in bent-core nematic (BCN) liquid crystals, altering dielectric permittivity (ϵk\epsilon_k) and elastic constants (K33K_{33}, K11K_{11}). For instance, a methyl group in the "bent direction" of BCN molecules (e.g., (40-fluoro phenyl azo) phenyl-4-yl 3-[N-(40-n-hexyloxy 2-hydroxybenzylidene)amino]-2-methylbenzoate) lowers threshold voltage (VthV_{th}) and enhances responsiveness to nanoparticle doping (e.g., CdS quantum dots) . Comparative XRD studies of dihedral angles (e.g., 76.0° in phenyl 4-methylbenzoate vs. 73.04° in this compound) reveal steric effects on mesophase stability .

Q. What are the critical data gaps identified in safety assessments of Phenyl benzoate derivatives, and how do they impact research on analogs like this compound?

The Expert Panel for Fragrance Safety flagged insufficient toxicological data (e.g., dermal sensitization, metabolic pathways) for Phenyl benzoate, leading to restrictions on its use in fragrance applications . For analogs like this compound, researchers must address:

  • Metabolic stability : Hydrolysis rates of the ester bond under physiological conditions.
  • Ecotoxicology : Bioaccumulation potential via logP calculations (e.g., predicted logP ~4.45 for derivatives ).
  • In vitro assays : Cytotoxicity screening using keratinocyte or hepatocyte models.

Q. How can multivariate data analysis address challenges in spectroscopic characterization of this compound derivatives?

Surface-enhanced Raman spectroscopy (SERS) combined with multivariate methods (e.g., principal component analysis) resolves overlapping vibrational modes in complex mixtures. For example, SERS substrates functionalized with phenyl isocyanide derivatives improve signal reproducibility for trace analysis of benzoate esters . Machine learning algorithms (e.g., partial least squares regression) correlate spectral features with substituent electronic effects (e.g., methyl vs. fluoro groups) .

Q. What strategies mitigate crystallographic disorder in methyl-substituted benzoate derivatives?

Orientational disorder in methyl groups (e.g., C14 in phenyl 4-methylbenzoate) can be modeled using split-site refinement with equal occupancy for hydrogen positions. Low-temperature XRD (e.g., 100 K) reduces thermal motion artifacts, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···π contacts) that stabilize disordered configurations .

Methodological Notes

  • Synthesis Optimization : Use anhydrous conditions to minimize ester hydrolysis during synthesis .
  • Crystallography : Employ the SHELX suite for refining disordered structures .
  • Safety Protocols : Follow first-aid measures for related diamino derivatives (e.g., eye rinsing for 15+ minutes upon exposure ).

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